3-(Allyloxy)piperidine
Overview
Description
3-(Allyloxy)piperidine is a compound with the molecular formula C9H17NO. It belongs to the family of piperidine compounds, which are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)piperidine typically involves the allylation of piperidine derivatives. One common method includes the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with allyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under nitrogen atmosphere . Another method involves the use of palladium-catalyzed allylation reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow reactions, which offer advantages such as scalability and efficiency. For instance, the use of a continuous flow reactor allows for the precise control of reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in anhydrous THF.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-(Allyloxy)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-(Allyloxy)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine
Uniqueness
3-(Allyloxy)piperidine is unique due to its allyloxy functional group, which imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-(Allyloxy)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is derived from the piperidine ring, which is a six-membered saturated heterocyclic compound containing one nitrogen atom. The introduction of an allyloxy group enhances its chemical reactivity and potential biological effects.
Biological Activity
1. Anticancer Properties
Research indicates that compounds related to piperidine, including this compound, may exhibit anticancer properties. Studies have shown that piperidine derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt pathway. For instance, piperine, a well-studied piperidine derivative, has demonstrated the ability to inhibit the Akt signaling pathway, leading to increased apoptosis in breast cancer cells .
2. Neuroprotective Effects
Piperidine compounds have also been investigated for their neuroprotective effects. Some studies suggest that they may inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function. This inhibition can potentially lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's .
3. Antimicrobial Activity
The antimicrobial properties of piperidine derivatives are well-documented. For example, certain piperidine-based compounds have shown significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Similar to other piperidine derivatives, it may activate intrinsic apoptotic pathways by increasing the release of cytochrome c from mitochondria, thereby activating caspases involved in apoptosis .
- Enzyme Inhibition : The compound may inhibit key enzymes such as AChE and various proteases, contributing to its neuroprotective and anticancer effects .
Table 1: Biological Activities of this compound and Related Compounds
Activity Type | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis | |
Neuroprotective | AChE inhibition | |
Antimicrobial | Bactericidal activity |
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the effects of piperine on ovarian cancer cells (A2780), it was found that treatment with piperine resulted in significant apoptosis through mitochondrial pathways. This study highlights the potential for this compound to exhibit similar effects due to its structural relationship with piperine .
Case Study 2: Neuroprotective Potential
A recent investigation into the neuroprotective effects of piperidine derivatives revealed that certain compounds could significantly reduce Aβ aggregation and improve cognitive function in mouse models. This suggests that this compound may also have applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
3-prop-2-enoxypiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-6-10-8-4-3-5-9-7-8/h2,8-9H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGYCNKVDQXIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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